molecular formula C34H18Cl2 B14439838 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene CAS No. 80034-37-3

1,4-Dichloro-5,12-bis(phenylethynyl)tetracene

Cat. No.: B14439838
CAS No.: 80034-37-3
M. Wt: 497.4 g/mol
InChI Key: ZUCYCTZGGQBODB-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is a synthetic organic compound belonging to the class of naphthalene derivatives. It is composed of two phenylethynyl groups connected to a central naphthalene ring, with chlorine atoms at the 1 and 4 positions. This compound is known for its fluorescent properties and is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:

    Starting Materials: The synthesis begins with tetracenequinone and phenylacetylene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or THF (tetrahydrofuran).

    Catalysts: Palladium catalysts, such as Pd(PPh3)4, are commonly used to facilitate the coupling reactions.

    Reaction Steps: The phenylacetylene is added to the tetracenequinone in the presence of the palladium catalyst, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetracene derivatives.

Scientific Research Applications

1,4-Dichloro-5,12-bis(phenylethynyl)tetracene has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in lightsticks and other luminescent applications.

    Biology: Employed in the study of protein interactions and cellular imaging.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of organic semiconductors and electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene involves its interaction with molecular targets through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The pathways involved include energy transfer processes and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5,12-Bis(phenylethynyl)naphthacene: A similar compound with phenylethynyl groups but without chlorine atoms.

    9,10-Bis(phenylethynyl)anthracene: Another related compound used in luminescent applications.

    Rubrene: A polycyclic aromatic hydrocarbon with similar fluorescent properties.

Uniqueness

1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can influence its reactivity and fluorescent properties. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

80034-37-3

Molecular Formula

C34H18Cl2

Molecular Weight

497.4 g/mol

IUPAC Name

1,4-dichloro-5,12-bis(2-phenylethynyl)tetracene

InChI

InChI=1S/C34H18Cl2/c35-31-19-20-32(36)34-28(18-16-24-11-5-2-6-12-24)30-22-26-14-8-7-13-25(26)21-29(30)27(33(31)34)17-15-23-9-3-1-4-10-23/h1-14,19-22H

InChI Key

ZUCYCTZGGQBODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl)Cl

Origin of Product

United States

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